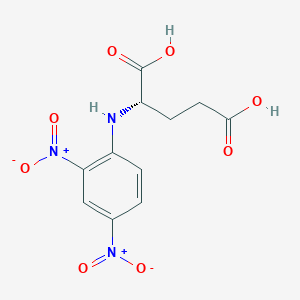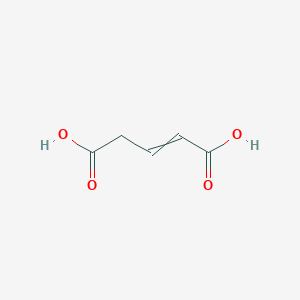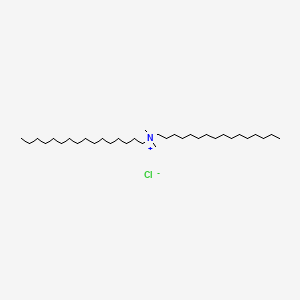
sodium;2,2-dichloroacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 2,2-dichloroacetate, commonly known as sodium dichloroacetate, is a chemical compound with the molecular formula C2HCl2NaO2. It is a sodium salt of dichloroacetic acid and is known for its role as a mitochondrial pyruvate dehydrogenase kinase inhibitor. This compound has garnered significant attention due to its potential therapeutic applications, particularly in the treatment of various metabolic and mitochondrial disorders, as well as its anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Sodium 2,2-dichloroacetate can be synthesized through the neutralization of dichloroacetic acid with sodium hydroxide. The reaction typically involves dissolving dichloroacetic acid in water and then adding sodium hydroxide to the solution. The mixture is stirred at room temperature for about two hours, resulting in the formation of sodium dichloroacetate .
Reaction:
Cl2CHCOOH+NaOH→Cl2CHCOONa+H2O
Industrial Production Methods
Industrial production of sodium 2,2-dichloroacetate follows a similar synthetic route but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or other suitable methods to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
Sodium 2,2-dichloroacetate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form dichloroacetic acid.
Reduction: It can be reduced to form chloroacetic acid.
Substitution: It can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions.
Major Products Formed
Oxidation: Dichloroacetic acid.
Reduction: Chloroacetic acid.
Substitution: Products depend on the nucleophile used, such as hydroxylated or aminated derivatives.
Scientific Research Applications
Sodium 2,2-dichloroacetate has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Studied for its effects on cellular metabolism and mitochondrial function.
Medicine: Investigated for its potential in treating metabolic disorders, mitochondrial diseases, and cancer.
Industry: Used in the production of various chemical intermediates and as a stabilizer in certain formulations.
Mechanism of Action
Sodium 2,2-dichloroacetate exerts its effects primarily by inhibiting the enzyme pyruvate dehydrogenase kinase (PDK). This inhibition leads to the activation of pyruvate dehydrogenase (PDH), which plays a crucial role in the conversion of pyruvate to acetyl-CoA, a key step in cellular respiration. By promoting oxidative phosphorylation and reducing glycolysis, sodium dichloroacetate helps to restore normal metabolic function in cells .
Comparison with Similar Compounds
Similar Compounds
- Sodium chloroacetate
- Sodium trichloroacetate
- Methyl dichloroacetate
- Potassium dichloroacetate
Comparison
Sodium 2,2-dichloroacetate is unique in its ability to inhibit pyruvate dehydrogenase kinase effectively, making it particularly useful in targeting metabolic pathways associated with cancer and mitochondrial disorders. Compared to sodium chloroacetate and sodium trichloroacetate, it has a more pronounced effect on cellular metabolism and exhibits greater potential in therapeutic applications .
Conclusion
Sodium 2,2-dichloroacetate is a versatile compound with significant potential in various fields of scientific research and medicine. Its unique mechanism of action and wide range of applications make it a valuable tool for researchers and clinicians alike.
Properties
IUPAC Name |
sodium;2,2-dichloroacetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H2Cl2O2.Na/c3-1(4)2(5)6;/h1H,(H,5,6);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUPNKHXLFSSUGS-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)[O-])(Cl)Cl.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(C(=O)[O-])(Cl)Cl.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2HCl2NaO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.92 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Sodium;3-hydroxy-4-[(1-hydroxynaphthalen-2-yl)diazenyl]-7-nitronaphthalene-1-sulfonate](/img/structure/B7820879.png)




![sodium;2-[3-(trifluoromethyl)anilino]benzoate](/img/structure/B7820915.png)



